1-Hydroperoxy-1-vinylcyclohex-3-ene
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Overview
Description
1-Vinyl-3-cyclohexen-1-yl hydroperoxide is an organic compound with the molecular formula C8H12O2 It is a hydroperoxide derivative of cyclohexene, characterized by the presence of a vinyl group and a hydroperoxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Vinyl-3-cyclohexen-1-yl hydroperoxide can be synthesized through the oxidation of 1-vinyl-3-cyclohexene. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as vanadium or molybdenum compounds . The reaction typically occurs under mild conditions, with temperatures around 60°C and the use of acetonitrile as the solvent .
Industrial Production Methods
Industrial production of 1-vinyl-3-cyclohexen-1-yl hydroperoxide may involve continuous flow processes to ensure consistent quality and yield. The use of transition metal catalysts, such as iron or copper compounds, can enhance the efficiency of the oxidation process . Additionally, the reaction conditions can be optimized to maximize the selectivity towards the desired hydroperoxide product.
Chemical Reactions Analysis
Types of Reactions
1-Vinyl-3-cyclohexen-1-yl hydroperoxide undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form epoxides or other oxygenated products.
Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclohexene derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
Epoxides: Formed through the oxidation of the hydroperoxide group.
Alcohols: Resulting from the reduction of the hydroperoxide group.
Substituted Cyclohexenes: Produced via substitution reactions involving the vinyl group.
Scientific Research Applications
1-Vinyl-3-cyclohexen-1-yl hydroperoxide has several applications in scientific research:
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-vinyl-3-cyclohexen-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group . These ROS can initiate various oxidation reactions, leading to the formation of epoxides, alcohols, and other oxygenated products. The compound’s reactivity is influenced by the presence of transition metal catalysts, which can facilitate the generation and activation of ROS .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene Hydroperoxide: Similar in structure but lacks the vinyl group.
Cyclohexenone: An oxidized derivative of cyclohexene with a ketone functional group.
Cyclohexanol: A reduced derivative of cyclohexene with an alcohol functional group.
Uniqueness
1-Vinyl-3-cyclohexen-1-yl hydroperoxide is unique due to the presence of both a vinyl group and a hydroperoxide functional groupThe vinyl group allows for further functionalization through substitution reactions, while the hydroperoxide group enables oxidation reactions .
Properties
CAS No. |
3736-26-3 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-ethenyl-4-hydroperoxycyclohexene |
InChI |
InChI=1S/C8H12O2/c1-2-8(10-9)6-4-3-5-7-8/h2-4,9H,1,5-7H2 |
InChI Key |
SJVJFRXAGMCFFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC=CC1)OO |
Origin of Product |
United States |
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